2-methyl-4-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
2-methyl-4-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a triazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile.
Final Coupling: The final step involves coupling the triazole derivative with the thiazole core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like sodium azide (NaN₃) for nucleophilic substitution.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carboxamide group can yield an amine derivative.
Substitution: Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine
In medicine, the compound is being explored for its potential as an anticancer agent. Its ability to interfere with specific cellular pathways could make it useful in chemotherapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-methyl-4-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with various molecular targets. For instance, in its antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-phenyl-1,3-thiazole-5-carboxamide: Lacks the triazole moiety, which may reduce its biological activity.
4-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide: Lacks the methyl group, potentially altering its chemical reactivity and biological properties.
2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid: The carboxylic acid group instead of the carboxamide group may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the triazole and thiazole rings in 2-methyl-4-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide makes it unique. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H17N5OS |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-methyl-4-phenyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5OS/c1-14-23-18(16-5-3-2-4-6-16)19(27-14)20(26)24-17-9-7-15(8-10-17)11-25-13-21-12-22-25/h2-10,12-13H,11H2,1H3,(H,24,26) |
InChI Key |
DRDPONVXBXTIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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